molecular formula C6H14N2 B12437263 1-(2-Methylcyclopentyl)hydrazine CAS No. 788131-36-2

1-(2-Methylcyclopentyl)hydrazine

Cat. No.: B12437263
CAS No.: 788131-36-2
M. Wt: 114.19 g/mol
InChI Key: AUXYZULIPRFUGF-UHFFFAOYSA-N
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Description

1-(2-Methylcyclopentyl)hydrazine is an organic compound with the molecular formula C6H14N2. It is a hydrazine derivative characterized by a cyclopentyl ring substituted with a methyl group at the 2-position and a hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclopentyl)hydrazine typically involves the reaction of 2-methylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

2-Methylcyclopentanone+HydrazineThis compound\text{2-Methylcyclopentanone} + \text{Hydrazine} \rightarrow \text{this compound} 2-Methylcyclopentanone+Hydrazine→this compound

The reaction mixture is heated under reflux for several hours, and the product is isolated by distillation or extraction methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclopentyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of azines or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazines or hydrazones.

Scientific Research Applications

1-(2-Methylcyclopentyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopentyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2-Methylcyclopentyl)hydrazine can be compared with other hydrazine derivatives such as:

    Phenylhydrazine: Known for its use in the synthesis of hydrazones and as a reagent in organic chemistry.

    Dimethylhydrazine: Used as a rocket propellant and in the synthesis of pharmaceuticals.

    Hydrazine: A simple hydrazine compound with widespread use in industrial and research applications.

The uniqueness of this compound lies in its cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to other hydrazine derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activity opens up possibilities for therapeutic applications. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.

Properties

CAS No.

788131-36-2

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2-methylcyclopentyl)hydrazine

InChI

InChI=1S/C6H14N2/c1-5-3-2-4-6(5)8-7/h5-6,8H,2-4,7H2,1H3

InChI Key

AUXYZULIPRFUGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NN

Origin of Product

United States

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